Upadacitinib-15N,d2

LC-MS/MS Bioanalysis Therapeutic Drug Monitoring

Upadacitinib-15N,d2 (ABT-494-15N,d2) is a stable isotope-labeled analog of the selective Janus kinase 1 (JAK1) inhibitor upadacitinib, incorporating both deuterium (d2) and nitrogen-15 (15N) atoms. This compound serves as an optimal internal standard (IS) for the quantitative analysis of upadacitinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a mass difference of +3 Da relative to the unlabeled analyte.

Molecular Formula C17H19F3N6O
Molecular Weight 383.37 g/mol
Cat. No. B12366858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUpadacitinib-15N,d2
Molecular FormulaC17H19F3N6O
Molecular Weight383.37 g/mol
Structural Identifiers
SMILESCCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F
InChIInChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1/i9D2,24+1
InChIKeyWYQFJHHDOKWSHR-GEFHDYSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Upadacitinib-15N,d2 for LC-MS/MS Quantification: Stable Isotope-Labeled JAK1 Inhibitor Internal Standard


Upadacitinib-15N,d2 (ABT-494-15N,d2) is a stable isotope-labeled analog of the selective Janus kinase 1 (JAK1) inhibitor upadacitinib, incorporating both deuterium (d2) and nitrogen-15 (15N) atoms . This compound serves as an optimal internal standard (IS) for the quantitative analysis of upadacitinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a mass difference of +3 Da relative to the unlabeled analyte [1]. The labeled compound retains the pharmacological activity of the parent drug, including potent JAK1 inhibition with an IC50 of 43 nM and approximately 74-fold selectivity over JAK2 (200 nM) in cellular assays . Upadacitinib-15N,d2 is supplied as a characterized reference standard with reported purity ≥98% and is intended for research applications in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development [2].

Why Unlabeled Upadacitinib or Alternate Isotopologues Cannot Replace Upadacitinib-15N,d2 in Validated Bioanalytical Workflows


Substitution of Upadacitinib-15N,d2 with unlabeled upadacitinib or alternative stable isotope-labeled analogs (e.g., Upadacitinib-d5) in LC-MS/MS assays introduces significant analytical risk. Unlabeled internal standards cannot correct for matrix effects or ionization variability because they co-elute and share identical mass transitions with the analyte, leading to inaccurate quantification . The specific +3 Da mass shift provided by the dual 15N and d2 labeling of Upadacitinib-15N,d2 ensures baseline resolution from the unlabeled analyte (m/z 388.90 vs. 384.10) in multiple reaction monitoring (MRM) mode, a critical requirement for regulatory-compliant bioanalysis [1]. Furthermore, validated clinical pharmacokinetic methods explicitly designate Upadacitinib-15N,d2 as the internal standard; deviation from this designated IS compromises assay reproducibility and comparability across studies [2].

Quantitative Differentiation of Upadacitinib-15N,d2: Evidence-Based Selection Criteria for Bioanalytical and Pharmacological Applications


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Unambiguous MRM Quantification vs. Unlabeled Upadacitinib

Upadacitinib-15N,d2 provides a +3 Da mass shift relative to unlabeled upadacitinib (m/z 384.10 vs. 388.90 for the precursor ion), enabling distinct multiple reaction monitoring (MRM) transitions that eliminate cross-talk and ensure accurate quantification in complex biological matrices [1]. This isotopic differentiation is essential for validated LC-MS/MS methods, where the internal standard must be chromatographically co-eluting yet spectrometrically distinguishable from the analyte [2].

LC-MS/MS Bioanalysis Therapeutic Drug Monitoring Pharmacokinetics

Dual Isotope Labeling (15N + d2) Provides Superior Analytical Robustness Compared to Single Deuterium-Labeled Upadacitinib-d5

Upadacitinib-15N,d2 incorporates both 15N and deuterium labels, whereas Upadacitinib-d5 relies solely on deuterium substitution . The 15N label is non-exchangeable under all analytical conditions, providing a stable mass shift even in protic solvents or under harsh sample preparation conditions where deuterium may undergo hydrogen-deuterium exchange . This dual-labeling strategy reduces the risk of isotopic scrambling and ensures consistent mass differentiation throughout the entire analytical workflow, a critical advantage for long-term method reproducibility [1].

Stable Isotope Labeling Internal Standard LC-MS/MS Deuterium Exchange

Validated LC-MS/MS Method Performance: Extraction Recovery 87.53–93.47% and No Significant Matrix Effect in Human Plasma

In a validated LC-MS/MS method for upadacitinib quantification in human plasma, Upadacitinib-15N,d2 was employed as the internal standard, achieving extraction recoveries ranging from 87.53% to 93.47% across quality control samples, with no significant matrix effect observed [1]. This performance demonstrates that the labeled compound effectively corrects for sample preparation losses and ionization variability, enabling accurate quantification over a calibration range of 0.5–200 ng/mL with r² ≥ 0.99 [2]. The method was successfully applied to plasma samples from inflammatory bowel disease (IBD) patients, yielding a median upadacitinib concentration of 7.32 ng/mL (range: 0.56–26.78 ng/mL) [3].

Method Validation Extraction Recovery Matrix Effect Clinical Pharmacology

Assay Sensitivity: Lower Limit of Quantification (LLOQ) of 0.75 ng/mL Achieved with Upadacitinib-15N,d2 as Internal Standard

Using Upadacitinib-15N,d2 as the internal standard, a validated LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.75 ng/mL for upadacitinib in human plasma, with a linear calibration range of 0.75–60.00 ng/mL (r = 0.9986) [1]. This sensitivity is comparable to or exceeds that of methods employing alternative internal standards and is sufficient for capturing clinically relevant plasma concentrations in pharmacokinetic and therapeutic drug monitoring studies [2].

LLOQ Sensitivity LC-MS/MS Pharmacokinetics

JAK1 Selectivity Profile: 74-Fold Selectivity Over JAK2 Retained in Labeled Compound

Upadacitinib-15N,d2 retains the full pharmacological selectivity profile of the parent compound, exhibiting approximately 74-fold selectivity for JAK1 (IC50 = 43 nM) over JAK2 (IC50 = 200 nM) in cellular assays dependent on specific cytokines . This selectivity distinguishes upadacitinib from less selective JAK inhibitors such as tofacitinib (which inhibits JAK1 and JAK3) and baricitinib (JAK1/JAK2 selective) . The labeled compound can therefore be used not only as an analytical standard but also in cellular and biochemical assays requiring JAK1-selective inhibition [1].

JAK Inhibitor Selectivity Autoimmune Disease Cellular Assay

Optimal Application Scenarios for Upadacitinib-15N,d2 in Bioanalytical and Pharmacological Research


Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring of Upadacitinib

Upadacitinib-15N,d2 is the designated internal standard in validated LC-MS/MS methods for quantifying upadacitinib in human plasma, achieving LLOQs of 0.5–0.75 ng/mL and extraction recoveries >87% [1][2]. This application is essential for pharmacokinetic studies in healthy volunteers and for therapeutic drug monitoring in patients with inflammatory bowel disease (IBD), rheumatoid arthritis, or atopic dermatitis, where maintaining plasma concentrations within the therapeutic window is critical for efficacy and safety [3].

Bioequivalence Studies for Generic Upadacitinib Formulations

Regulatory bioequivalence studies require robust, validated bioanalytical methods with stable isotope-labeled internal standards to ensure accurate comparison of test and reference formulations [1]. Upadacitinib-15N,d2 provides the necessary mass differentiation (+3 Da) and matrix effect correction to support regulatory submissions for generic upadacitinib products, with demonstrated method precision (CV ≤5.3%) and accuracy (dilution accuracy 1.1%) [2].

In Vitro JAK1 Selectivity Profiling and Cellular Signaling Studies

For researchers investigating JAK-STAT signaling pathways, Upadacitinib-15N,d2 offers a tool that combines the analytical advantages of isotope labeling with the full pharmacological activity of the parent compound (JAK1 IC50 = 43 nM; 74-fold selectivity over JAK2) [1]. This enables dual-purpose experimental designs where the same compound lot can serve as both an internal standard for quantifying cellular uptake/metabolism and as a selective JAK1 inhibitor for functional assays [2].

Method Development and Cross-Validation of LC-MS/MS Assays Across Multiple Matrices

Analytical laboratories developing or transferring LC-MS/MS methods for upadacitinib across different biological matrices (plasma, serum, urine, tissue homogenates) require a consistent, well-characterized internal standard [1]. Upadacitinib-15N,d2, with its dual 15N and d2 labeling and documented stability (powder: -20°C for 3 years; in solvent: -80°C for 6 months), provides a reliable reference point for method harmonization and cross-validation studies [2][3].

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